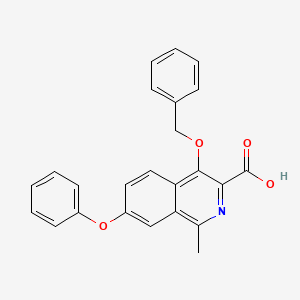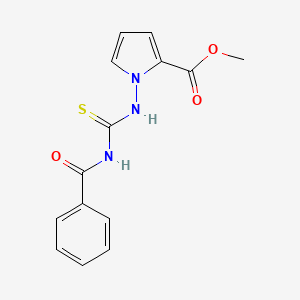
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate typically involves the reaction of methyl 1H-pyrrole-2-carboxylate with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate thiourea derivative, which is then converted to the final product through cyclization and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
化学反応の分析
Types of Reactions
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiourea derivatives.
科学的研究の応用
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced conductivity or catalytic activity
作用機序
The mechanism of action of Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylthioureido group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or alteration of receptor function. This interaction can disrupt key biological pathways, resulting in antimicrobial, antifungal, or anticancer effects .
類似化合物との比較
Similar Compounds
N-benzoyl-N’-alkylthioureas: These compounds share the benzoylthioureido group but differ in the alkyl substituents.
4-(3-Benzoylthioureido)benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrrole ring.
Ethyl 2-(3-benzoylthioureido)propanoate: Similar structure with an ethyl ester group and a propanoate moiety
Uniqueness
Methyl 1-(3-benzoylthioureido)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring and a benzoylthioureido group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C14H13N3O3S |
|---|---|
分子量 |
303.34 g/mol |
IUPAC名 |
methyl 1-(benzoylcarbamothioylamino)pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3S/c1-20-13(19)11-8-5-9-17(11)16-14(21)15-12(18)10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16,18,21) |
InChIキー |
JIYGVNAWVODRMU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CN1NC(=S)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


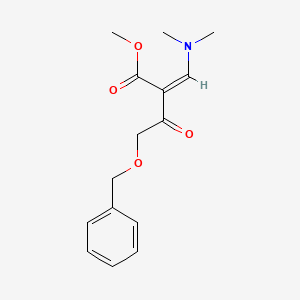
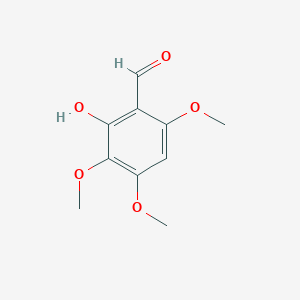
![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)
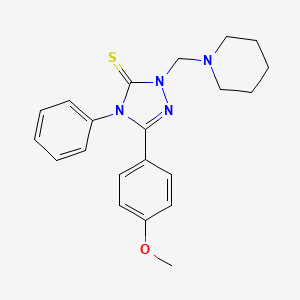
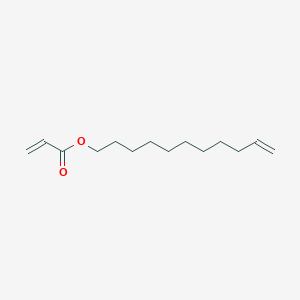


![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)



![Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-](/img/structure/B13351542.png)

